molecular formula C19H22N2O4S2 B2675259 2-(2-(Benzylsulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 923459-63-6

2-(2-(Benzylsulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2675259
CAS No.: 923459-63-6
M. Wt: 406.52
InChI Key: IYKLDISQVNHBPS-UHFFFAOYSA-N
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Description

2-(2-(Benzylsulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a tetrahydrobenzo[b]thiophene derivative characterized by a 6-methyl substituent on the cyclohexene ring, a 3-carboxamide group, and a 2-acetamido side chain modified with a benzylsulfonyl moiety.

Properties

IUPAC Name

2-[(2-benzylsulfonylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-12-7-8-14-15(9-12)26-19(17(14)18(20)23)21-16(22)11-27(24,25)10-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKLDISQVNHBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(Benzylsulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS Number: 922485-24-3) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its medicinal properties, particularly its anticancer and antibacterial effects.

  • Molecular Formula : C₁₈H₂₂N₂O₃S₂
  • Molecular Weight : 378.5 g/mol
  • Structure : The compound features a tetrahydrobenzo[b]thiophene core, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of tetrahydrobenzo[b]thiophene derivatives have been extensively studied. These compounds exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Research indicates that derivatives of tetrahydrobenzo[b]thiophene possess significant anticancer properties. For instance, studies show that certain derivatives have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HEPG-2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma) with IC50 values indicating potent activity .
  • Antibacterial Activity : Compounds similar to the one have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a study reported MIC values for synthesized tetrahydrobenzothiophene derivatives against E. coli, P. aeruginosa, and S. aureus ranging from 0.54 μM to 19.92 μM .

Anticancer Activity

A series of studies have evaluated the anticancer potential of tetrahydrobenzo[b]thiophene derivatives:

  • Cytotoxicity Studies :
    • A recent study synthesized several derivatives and tested them against MCF-7 and NCI-H460 cell lines. The most active compounds exhibited IC50 values as low as 0.01 μM, significantly lower than the standard drug doxorubicin .
    • Another investigation highlighted that specific derivatives showed IC50 values of 8.48 μM against HEPG-2 and 14.52 μM against HCT-116 .
CompoundCancer Cell LineIC50 (μM)
Derivative AMCF-70.01
Derivative BHEPG-28.48
Derivative CHCT-11614.52

Antibacterial Activity

The antibacterial efficacy of the compound was evaluated through MIC determination against various bacterial strains:

  • In Vitro Assays :
    • Compounds derived from tetrahydrobenzo[b]thiophene were tested against E. coli, P. aeruginosa, Salmonella, and S. aureus. Notably, compound 3b exhibited exceptional activity with an MIC of 1.11 μM against E. coli .
    • The SAR studies indicated that electron-withdrawing groups on the benzene ring enhanced antibacterial activity.
Bacterial StrainMIC (μM)
E. coli1.11
P. aeruginosa1.00
Salmonella0.54
S. aureus1.11

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

  • Study by Anwer et al. (2023) :
    • This study synthesized a series of thiophene derivatives and tested their antiproliferative activity against multiple cancer cell lines, confirming their potential as anticancer agents .
  • Antibacterial Evaluation Study (2022) :
    • A comprehensive evaluation revealed that many tetrahydrobenzothiophene derivatives displayed moderate to good inhibitory activities against common bacterial pathogens, with some compounds outperforming established antibiotics .

Comparison with Similar Compounds

Key Observations :

  • Position 3 : The target’s carboxamide group contrasts with esters (6o, EU1794-2) or nitriles (), enhancing hydrogen-bonding capacity and metabolic stability compared to hydrolyzable esters .

Key Insights :

  • The target’s synthesis may require specialized sulfonylation steps, contrasting with multicomponent reactions () or anhydride-based acylations () .
  • Lower yields in analogs (e.g., 22% for 6o) highlight challenges in functionalizing the tetrahydrobenzo[b]thiophene core .

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